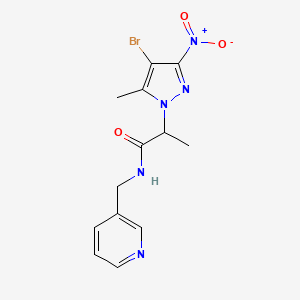![molecular formula C25H27N3O5S2 B4227396 4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4227396.png)
4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Übersicht
Beschreibung
4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that belongs to the sulfonylurea class of drugs. It is commonly known as MPSPB and is used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPSPB is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever.
Biochemical and Physiological Effects:
MPSPB has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been studied for its potential use in the treatment of diabetes mellitus and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPSPB in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful tool in studying the inflammatory response and its associated pathways. However, one limitation is that the mechanism of action of MPSPB is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of MPSPB. One area of research is its potential use in the treatment of diabetes mellitus and other metabolic disorders. Another area of research is the development of new drugs based on the structure of MPSPB. Additionally, further studies are needed to fully understand the mechanism of action of MPSPB and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, MPSPB is a chemical compound that belongs to the sulfonylurea class of drugs. It is used in scientific research for its various biochemical and physiological effects. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of MPSPB have been discussed in this paper. While there is still much to be learned about MPSPB, its potential use in the treatment of diabetes mellitus and other metabolic disorders makes it a promising area of research.
Wissenschaftliche Forschungsanwendungen
MPSPB is used in scientific research for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of diabetes mellitus and other metabolic disorders.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-19-5-13-23(14-6-19)34(30,31)27-22-9-7-20(8-10-22)25(29)26-21-11-15-24(16-12-21)35(32,33)28-17-3-2-4-18-28/h5-16,27H,2-4,17-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMMKBDWZUFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4227316.png)
![methyl 4-chloro-3-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4227322.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227329.png)
![N-(3-fluorophenyl)-2-[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4227333.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4227338.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227357.png)
![ethyl {1-[(4-bromo-2-methylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4227363.png)

![2-{[6-bromo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4227374.png)
![2-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]methyl}benzonitrile](/img/structure/B4227384.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)